6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
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Overview
Description
6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound features a benzoxazine ring, which is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide typically involves the reaction of 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine with carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzoxazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
- 6-(propylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
- 6-(butylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
Uniqueness
6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties. This compound’s stability and reactivity make it a valuable candidate for various applications, distinguishing it from its analogs .
Properties
IUPAC Name |
6-ethylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-2-19(16,17)7-3-4-9-8(5-7)13-6-10(18-9)11(15)14-12/h3-5,10,13H,2,6,12H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHSVVOCLFZKMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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